Apremilast

PDE4 selectivity isoform inhibition kinase profiling

Apremilast (CAS 608141-41-9, ≥98% purity) is a first-in-class oral PDE4 inhibitor that selectively modulates cAMP, downregulating TNF-α, IL-17, and IL-23 while upregulating IL-10. Unlike roflumilast (COPD-only) or crisaborole (topical-only), it delivers 73% oral bioavailability and a 6–9 h half-life, enabling systemic treatment of widespread inflammatory conditions without immunosuppression or routine lab monitoring. Ideal for ANDA development referencing OTEZLA® and in vitro PDE4 pharmacology studies. Procure with full DMF support, ICH stability data, and impurity profiling per USP <467>.

Molecular Formula C22H24N2O7S
Molecular Weight 460.5 g/mol
CAS No. 608141-41-9
Cat. No. B1683926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApremilast
CAS608141-41-9
SynonymsCC10004;  CC-10004;  CC 10004;  Apremilast;  brand name: Otezla.
Molecular FormulaC22H24N2O7S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
InChIInChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1
InChIKeyIMOZEMNVLZVGJZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder
SolubilityIn water, 225.4 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apremilast CAS 608141-41-9: Oral PDE4 Inhibitor API for Psoriasis, Psoriatic Arthritis, and Behçet‘s Disease Research and Formulation


Apremilast (CAS 608141-41-9) is an orally bioavailable small-molecule phosphodiesterase 4 (PDE4) inhibitor that selectively modulates intracellular cAMP levels to downregulate pro-inflammatory mediators including TNF-α, IL-17, and IL-23 while upregulating the anti-inflammatory cytokine IL-10 [1]. The compound is formulated as the active pharmaceutical ingredient in OTEZLA® and OTEZLA XR™ tablets, with regulatory approval in the United States (initial approval 2014) for adult and pediatric patients with active psoriatic arthritis, moderate to severe plaque psoriasis, and oral ulcers associated with Behçet’s disease [2]. Apremilast is a first-in-class oral systemic therapy that fills a distinct clinical gap between topical agents and injectable biologics, offering a non-immunosuppressive alternative that does not require routine laboratory monitoring [3].

Apremilast vs. PDE4-Inhibitor Substitutes: Why Roflumilast and Crisaborole Cannot Be Interchanged for Psoriasis and PsA Research Applications


Apremilast, roflumilast, and crisaborole are all PDE4 inhibitors but exhibit fundamentally distinct selectivity profiles, tissue distribution, and regulatory indications that preclude therapeutic substitution. Roflumilast is approved exclusively for chronic obstructive pulmonary disease (COPD) and demonstrates a 100-fold higher potency for PDE4 inhibition (IC50 0.7 nM) with distinct adverse event timing [1]. Crisaborole is a topical agent approved for mild-to-moderate atopic dermatitis with negligible systemic exposure and minimal oral bioavailability [1]. The differential molecular properties of apremilast, including its 73% oral bioavailability and half-life of 6–9 hours, enable consistent systemic exposure required for treating widespread inflammatory conditions such as plaque psoriasis and psoriatic arthritis, whereas crisaborole cannot achieve therapeutic systemic concentrations and roflumilast is not indicated for dermatologic or rheumatologic conditions [2].

Apremilast API Procurement Evidence: Quantified Differentiation in PDE4 Isoform Selectivity, Oral Bioavailability, Safety, and Clinical Efficacy


PDE4 Isoform Selectivity: Apremilast Exhibits Broad Sub-Family Inhibition (IC50 10–100 nM) Without Off-Target Kinase or Receptor Activity

Apremilast inhibits PDE4 isoforms from all four sub-families (A1A, B1, B2, C1, and D2) with IC50 values ranging from 10 to 100 nM [1]. Recombinant isoform-specific assays confirm inhibition of PDE4A4 (IC50 20 ± 3 nM), PDE4B2 (IC50 49 ± 5 nM), PDE4C2 (IC50 50 ± 3 nM), and PDE4D3 (IC50 30 ± 4 nM) in the presence of 1 µM cAMP [2]. Crucially, apremilast did not significantly inhibit other PDE families (PDE1, PDE2, PDE3, PDE5), kinases, enzymes, or receptors at therapeutically relevant concentrations [1]. In contrast, roflumilast demonstrates >100-fold higher potency for PDE4 (IC50 0.7 nM) but is associated with PDE4D-mediated emesis and CNS penetration [3], while crisaborole is a topical PDE4 inhibitor with minimal systemic absorption and an IC50 of approximately 490 nM [3].

PDE4 selectivity isoform inhibition kinase profiling

Oral Bioavailability: Apremilast Achieves 73% Absolute Oral Bioavailability and 6–9 Hour Half-Life, Enabling Twice-Daily Dosing Without Therapeutic Drug Monitoring

Apremilast demonstrates an absolute oral bioavailability of 73% following oral administration, with maximum plasma concentrations (Cmax) achieved at a median tmax of approximately 2.5 hours [1]. The compound exhibits dose-proportional pharmacokinetics and accumulates 1.6-fold at steady-state with a terminal elimination half-life of 6–9 hours [2]. Protein binding is 90% in human plasma, and the compound is metabolized via CYP-mediated oxidation (primarily CYP3A4) and non-CYP hydrolysis, with only 3% excreted unchanged in urine [3]. In contrast, crisaborole is formulated for topical use only and lacks meaningful systemic bioavailability following oral administration. Roflumilast demonstrates a longer half-life of approximately 17 hours but is associated with significant CNS penetration and emetic adverse events that limit its therapeutic utility outside COPD [4].

pharmacokinetics oral bioavailability half-life

Adverse Event Profile: Apremilast Demonstrates Delayed Onset (Median 24 Days) and Predominantly GI-Related AEs Compared to Deucravacitinib's Cutaneous AEs

A FAERS database analysis encompassing 95,524 apremilast AE reports and 754 deucravacitinib AE reports (Q1 2014–Q4 2023) revealed distinct safety signal patterns [1]. Apremilast was more inclined to induce gastrointestinal (diarrhea, nausea) and nervous system (headache) adverse events, whereas deucravacitinib demonstrated a higher risk of cutaneous AEs including acne, pruritus, rash, and erythema [2]. A separate comparative analysis of PDE4 inhibitors (127,516 apremilast reports; 7,562 crisaborole; 2,142 roflumilast) identified that apremilast exhibits a substantially delayed median time-to-onset of 24 days (IQR 7–86 days) compared to crisaborole at 4 days (IQR 1–15 days) and roflumilast at 42 days (IQR 14–128 days) [3]. Females exhibited higher reporting of dizziness, palpitations, and infection-related AEs with apremilast [3].

pharmacovigilance adverse events real-world safety

PASI-75 Response at 16 Weeks: Apremilast 30 mg BID Achieves 33.1% PASI-75 (vs. 5.3% Placebo) with RR 4.60 in Pooled Analysis

In the pivotal ESTEEM 1 phase III trial (n=844; 562 apremilast, 282 placebo), apremilast 30 mg twice daily achieved a PASI-75 response rate of 33.1% at week 16 compared to 5.3% for placebo (P<0.0001) [1]. A pooled meta-analysis of eight randomized controlled trials encompassing 2,635 participants confirmed that apremilast 30 mg BID was significantly more efficacious than placebo for achieving PASI-75 over 16 weeks (RR=4.60, 95% CI 3.29–6.41) [2]. A separate systematic review and meta-analysis (18 studies, 6,036 patients) reported that apremilast 30 mg BID achieved a PASI-75 RR of 4.08 (95% CI 3.12–5.33) versus placebo [3]. At week 52, 61.0% of patients who continued apremilast maintained PASI-75 response versus 11.7% of those rerandomized to placebo in the withdrawal phase [1].

PASI-75 clinical efficacy plaque psoriasis

Difficult-to-Treat Site Efficacy: Apremilast Achieves 46.5% Scalp Clearance (ScPGA 0/1) and 38.7% Genital Clearance (sPGA-G 0/1) at 16 Weeks

In ESTEEM trial subgroup analyses, apremilast 30 mg BID achieved a Scalp Physician Global Assessment (ScPGA) score of 0 or 1 (clear/almost clear) in 46.5% of patients with scalp psoriasis at week 16, compared to 17.5% for placebo [1]. For genital psoriasis, meta-analysis data demonstrated a static Physician Global Assessment of Genitalia (sPGA-G) score of 0 or 1 in 38.7% of patients receiving apremilast at 16 weeks [1]. Nail Psoriasis Severity Index (NAPSI) improved by 29% at week 16 and 60% at week 52 in apremilast-treated patients [1]. For palmoplantar psoriasis, a meta-analysis reported a Palmoplantar Physician Global Assessment (PPPGA) score of 0 or 1 in 59% of patients at 16 weeks (OR=2.69, 95% CI 1.39–5.22) [2].

scalp psoriasis genital psoriasis special site efficacy

Psoriatic Arthritis Long-Term Efficacy: Apremilast Achieves 67.2% ACR20 Response at 260 Weeks in PALACE Extension Studies

The PALACE phase III program evaluated apremilast in active psoriatic arthritis. At week 16, ACR20 response rates ranged from 31% to 41% across PALACE 1-3 trials [1]. In long-term extension analyses, ACR20 response increased to 67.2% at week 260 (5 years) among patients continuing apremilast therapy [1]. The number needed to treat (NNT) for apremilast in psoriatic arthritis was calculated at 4 (95% CI 3–6) for ACR20 response versus placebo at week 16 [2]. In a network meta-analysis comparing systemic therapies for psoriatic arthritis, apremilast demonstrated a lower risk of serious infections compared to TNF inhibitors and JAK inhibitors, though with lower ACR20 response rates than biologics [3].

psoriatic arthritis ACR20 long-term efficacy

Apremilast CAS 608141-41-9: Validated Research and Procurement Scenarios for API, Reference Standards, and Formulated Products


API Procurement for Oral Solid Dosage Form Development Targeting Psoriasis and Psoriatic Arthritis

Apremilast API with ≥98% purity and particle size specifications suitable for immediate-release tablet formulation is required for ANDA development referencing OTEZLA®. The compound's 73% absolute oral bioavailability and 6–9 hour half-life support twice-daily dosing without food restrictions, as confirmed by FDA labeling and pharmacokinetic studies [1]. Procure apremilast with full DMF support and stability data consistent with ICH guidelines. Verify residual solvent levels per USP <467> and impurity profiling by LC-MS methods established for related substance characterization [2].

Reference Standard Procurement for Bioanalytical Method Validation and Therapeutic Drug Monitoring

High-purity apremilast reference standard (≥99.5%) is essential for developing and validating LC-MS/MS bioanalytical methods to quantify plasma concentrations in clinical pharmacokinetic studies. The compound achieves steady-state plasma concentrations with 1.6-fold accumulation and dose-proportional exposure [3]. Deuterated internal standards (e.g., apremilast-d5) are recommended for precise quantification given the compound's extensive CYP3A4-mediated and hydrolytic metabolism. Procure reference materials with full Certificates of Analysis documenting purity, residual solvents, and water content.

In Vitro PDE4 Inhibition Assays for Mechanistic and Comparative Pharmacology Studies

Apremilast serves as a reference PDE4 inhibitor in enzymatic assays using recombinant PDE4 isoforms (A1A, B1, B2, C1, D2) with IC50 values of 10–100 nM [4]. The compound's selectivity profile (no significant inhibition of PDE1, PDE2, PDE3, PDE5, kinases, or receptors at ≤10 µM) enables its use as a tool compound for probing PDE4-mediated cAMP signaling pathways in immune cells. Procure apremilast with documented purity and solubility in DMSO (92 mg/mL) for reproducible in vitro pharmacology studies .

Pharmacovigilance and Real-World Evidence Studies Comparing Oral Small Molecules for Psoriasis

Apremilast's extensive post-marketing safety database (95,524 FAERS reports as of Q4 2023) provides a robust comparator for evaluating newer oral agents like deucravacitinib [5]. Researchers conducting disproportionality analyses or systematic reviews can leverage apremilast's well-characterized adverse event profile—predominantly GI-related events with median 24-day onset—as a benchmark for assessing emerging safety signals. Procure comprehensive drug safety data packages for integration into comparative effectiveness research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apremilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.